molecular formula C26H29NO5 B10992895 methyl {8-[(4-benzylpiperidin-1-yl)methyl]-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl}acetate

methyl {8-[(4-benzylpiperidin-1-yl)methyl]-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl}acetate

Cat. No.: B10992895
M. Wt: 435.5 g/mol
InChI Key: OHJLFBSVGCEVNO-UHFFFAOYSA-N
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Description

Methyl {8-[(4-benzylpiperidin-1-yl)methyl]-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl}acetate is a complex organic compound that belongs to the class of chromen-2-one derivatives This compound is characterized by the presence of a benzylpiperidine moiety, which is known for its significant pharmacological properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl {8-[(4-benzylpiperidin-1-yl)methyl]-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl}acetate typically involves a multi-step process. The initial step involves the preparation of the chromen-2-one core structure, which is achieved through the condensation of salicylaldehyde with acetic anhydride. This is followed by the introduction of the benzylpiperidine moiety through a nucleophilic substitution reaction. The final step involves the esterification of the hydroxyl group with methyl acetate under acidic conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to enhance the efficiency and scalability of the synthesis process. The use of green chemistry principles, such as solvent-free reactions and the use of eco-friendly reagents, can also be employed to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl {8-[(4-benzylpiperidin-1-yl)methyl]-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl}acetate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The carbonyl group in the chromen-2-one core can be reduced to form a hydroxyl group.

    Substitution: The benzylpiperidine moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophilic substitution reactions often involve the use of alkyl halides and strong bases.

Major Products Formed

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of a hydroxyl derivative.

    Substitution: Formation of various substituted benzylpiperidine derivatives.

Scientific Research Applications

Methyl {8-[(4-benzylpiperidin-1-yl)methyl]-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl}acetate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in modulating biological pathways.

    Medicine: Investigated for its potential therapeutic effects in the treatment of neurodegenerative diseases such as Alzheimer’s disease.

    Industry: Utilized in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of methyl {8-[(4-benzylpiperidin-1-yl)methyl]-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl}acetate involves its interaction with specific molecular targets in the body. The benzylpiperidine moiety is known to interact with acetylcholinesterase, an enzyme that breaks down acetylcholine in the brain. By inhibiting this enzyme, the compound increases the levels of acetylcholine, thereby enhancing cholinergic neurotransmission. This mechanism is particularly relevant in the context of neurodegenerative diseases, where cholinergic deficits are a hallmark.

Comparison with Similar Compounds

Methyl {8-[(4-benzylpiperidin-1-yl)methyl]-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl}acetate can be compared with other similar compounds, such as:

    Donepezil: A well-known acetylcholinesterase inhibitor used in the treatment of Alzheimer’s disease.

    Rivastigmine: Another acetylcholinesterase inhibitor with a similar mechanism of action.

    Galantamine: A natural alkaloid that also inhibits acetylcholinesterase.

Uniqueness

The uniqueness of this compound lies in its specific structural features, which confer distinct pharmacological properties. The presence of the chromen-2-one core and the benzylpiperidine moiety allows for a multifaceted interaction with biological targets, making it a promising candidate for further research and development.

Properties

Molecular Formula

C26H29NO5

Molecular Weight

435.5 g/mol

IUPAC Name

methyl 2-[8-[(4-benzylpiperidin-1-yl)methyl]-7-hydroxy-4-methyl-2-oxochromen-3-yl]acetate

InChI

InChI=1S/C26H29NO5/c1-17-20-8-9-23(28)22(25(20)32-26(30)21(17)15-24(29)31-2)16-27-12-10-19(11-13-27)14-18-6-4-3-5-7-18/h3-9,19,28H,10-16H2,1-2H3

InChI Key

OHJLFBSVGCEVNO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2CN3CCC(CC3)CC4=CC=CC=C4)O)CC(=O)OC

Origin of Product

United States

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